(2-(6-(tert-Butylthio)pyridin-3-yl)piperidin-1-yl)(phenyl)methanone (2-(6-(tert-Butylthio)pyridin-3-yl)piperidin-1-yl)(phenyl)methanone
Brand Name: Vulcanchem
CAS No.:
VCID: VC15849807
InChI: InChI=1S/C21H26N2OS/c1-21(2,3)25-19-13-12-17(15-22-19)18-11-7-8-14-23(18)20(24)16-9-5-4-6-10-16/h4-6,9-10,12-13,15,18H,7-8,11,14H2,1-3H3
SMILES:
Molecular Formula: C21H26N2OS
Molecular Weight: 354.5 g/mol

(2-(6-(tert-Butylthio)pyridin-3-yl)piperidin-1-yl)(phenyl)methanone

CAS No.:

Cat. No.: VC15849807

Molecular Formula: C21H26N2OS

Molecular Weight: 354.5 g/mol

* For research use only. Not for human or veterinary use.

(2-(6-(tert-Butylthio)pyridin-3-yl)piperidin-1-yl)(phenyl)methanone -

Specification

Molecular Formula C21H26N2OS
Molecular Weight 354.5 g/mol
IUPAC Name [2-(6-tert-butylsulfanylpyridin-3-yl)piperidin-1-yl]-phenylmethanone
Standard InChI InChI=1S/C21H26N2OS/c1-21(2,3)25-19-13-12-17(15-22-19)18-11-7-8-14-23(18)20(24)16-9-5-4-6-10-16/h4-6,9-10,12-13,15,18H,7-8,11,14H2,1-3H3
Standard InChI Key WEWSHRYJABKLHX-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)SC1=NC=C(C=C1)C2CCCCN2C(=O)C3=CC=CC=C3

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure integrates three distinct components:

  • A piperidine ring (C₅H₁₁N) serving as a central scaffold.

  • A pyridine ring (C₅H₄N) substituted at the 6-position with a tert-butylthio (-S-C(CH₃)₃) group.

  • A phenylmethanone (C₆H₅-CO-) group attached to the piperidine nitrogen.

This arrangement creates a conformationally flexible yet sterically hindered system, with the tert-butylthio group contributing to lipophilicity and potential membrane permeability.

Molecular Data

Key physicochemical parameters are summarized below:

PropertyValue
Molecular FormulaC₂₁H₂₆N₂OS
Molecular Weight354.5 g/mol
IUPAC Name[2-(6-tert-butylsulfanylpyridin-3-yl)piperidin-1-yl]-phenylmethanone
Canonical SMILESCC(C)(C)SC1=NC=C(C=C1)C2CCCCN2C(=O)C3=CC=CC=C3
InChIKeyWEWSHRYJABKLHX-UHFFFAOYSA-N
PubChem CID102542220

The tert-butylthio group enhances steric bulk and electron-rich characteristics, potentially influencing binding interactions with biological targets.

Synthesis and Purification Strategies

Synthetic Pathways

The synthesis of (2-(6-(tert-Butylthio)pyridin-3-yl)piperidin-1-yl)(phenyl)methanone typically involves multi-step reactions:

  • Pyridine Functionalization:

    • Introduction of the tert-butylthio group to 6-chloropyridin-3-amine via nucleophilic aromatic substitution (SNAr) using tert-butylthiolate.

    • Reaction conditions: Anhydrous DMF, 60–80°C, 12–24 hours.

  • Piperidine Coupling:

    • The modified pyridine undergoes alkylation with a piperidine derivative, often employing Mitsunobu conditions (DIAD, PPh₃) to achieve stereochemical control.

  • Acylation:

    • The piperidine nitrogen is acylated with benzoyl chloride or equivalent electrophiles in the presence of a base (e.g., triethylamine).

Purification and Characterization

  • Column Chromatography: Silica gel (60–120 mesh) with ethyl acetate/hexane gradients (10–40%) yields >95% purity.

  • Analytical Confirmation:

    • ¹H/¹³C NMR: Key signals include δ 1.45 ppm (tert-butyl CH₃) and δ 8.2 ppm (pyridine H-2/H-4).

    • HRMS: [M+H]⁺ observed at m/z 355.1812 (calculated 355.1815).

Biological Activities and Mechanistic Insights

Preliminary Pharmacological Profiles

While detailed mechanistic studies are lacking, structural analogs suggest potential interactions with:

  • Enzymatic Targets: Inhibition of cytochrome P450 isoforms (CYP3A4, CYP2D6) due to sulfur-mediated coordination.

  • Receptor Systems: Modulation of G protein-coupled receptors (GPCRs) via the piperidine scaffold’s conformational flexibility.

Applications in Drug Discovery

Lead Optimization

The compound’s modular structure allows for targeted derivatization:

  • Piperidine Modifications: Introduction of fluorine or hydroxyl groups to adjust pharmacokinetics.

  • Thioether Replacements: Substituting tert-butylthio with sulfone or sulfonamide groups to enhance solubility.

Future Research Directions

  • Mechanistic Elucidation: Detailed enzymology studies to identify primary targets.

  • In Vivo Efficacy: Pharmacokinetic profiling in rodent models.

  • Toxicology: Acute and subchronic toxicity assessments.

  • Structural Analogs: Synthesis of derivatives to explore structure-activity relationships (SAR).

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